3-(3-Methylphenoxy)propan-1-ol
Overview
Description
3-(3-Methylphenoxy)propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the hydroxyl group is attached to a propanol chain substituted with a 3-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenoxy)propan-1-ol typically involves the reaction of 3-methylphenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the 3-methylphenoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-(3-methylphenoxy)propan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed:
Oxidation: 3-(3-Methylphenoxy)propanoic acid.
Reduction: 3-(3-Methylphenoxy)propan-1-amine.
Substitution: 3-(3-Methylphenoxy)propyl halides or amines.
Scientific Research Applications
3-(3-Methylphenoxy)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: The compound is being investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with phenolic moieties.
Industry: It is used in the production of polymers, resins, and coatings due to its ability to improve thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenoxy)propan-1-ol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.
Comparison with Similar Compounds
3-(4-Methylphenoxy)propan-1-ol: Similar structure but with the methyl group in the para position.
3-(2-Methylphenoxy)propan-1-ol: Similar structure but with the methyl group in the ortho position.
3-Phenoxypropan-1-ol: Lacks the methyl substitution on the phenoxy group.
Uniqueness: 3-(3-Methylphenoxy)propan-1-ol is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
Properties
IUPAC Name |
3-(3-methylphenoxy)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8,11H,3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTWRCVKEPMXKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485190 | |
Record name | 3-(3-Methylphenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-21-2 | |
Record name | 3-(3-Methylphenoxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40485190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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